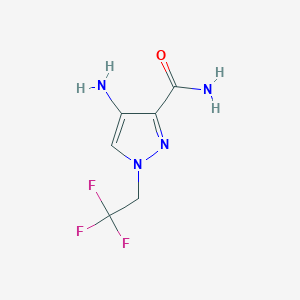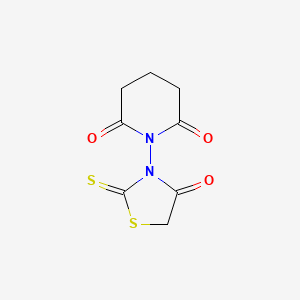
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial and Antifungal Activities
Research indicates that derivatives of quinolines, including compounds structurally related to Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, have shown promising antibacterial and antifungal activities. For instance, Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives with potential antimicrobial properties, tested against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds using ethyl 3-amino-4-chlorothienoquinoline derivatives, which are structurally related to the compound , has been researched. Mekheimer et al. (2005) explored the synthesis of novel perianellated tetracyclic heteroaromatics, which are important in the development of new therapeutic agents (Mekheimer, Sadek, El-Nabi, Mohamed, Ebraheem, & Smith, 2005).
Potential Anticancer Agents
A series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are structurally related to the compound , were prepared and tested for their anticancer activities. Facchinetti et al. (2015) investigated these compounds against various cancer cell lines, providing insight into their potential as anticancer agents (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).
Synthesis of Isoquinoline Derivatives
Ethyl N-methyl-N-(3,4-methylenedioxy)benzylglycinate, a compound related to this compound, has been utilized in the synthesis of isoquinoline derivatives. Barr, Dyke, and Quessy (1983) demonstrated a new synthesis route for isoquinoline rings, which are essential in medicinal chemistry (Barr, Dyke, & Quessy, 1983).
Molluscicidal Properties
The compound's related derivatives have been studied for their molluscicidal properties, which are crucial in controlling schistosomiasis. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with significant activity against the snail B. alexandrina (El-bayouki & Basyouni, 1988).
作用機序
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It’s known that the biological activity of similar compounds is determined by the length of the carbon-chain linker and the electronic properties of the compounds .
Biochemical Pathways
Similar compounds have been found to inhibit sars-cov-2 infection in vitro , suggesting that they may interact with viral replication pathways.
Result of Action
Similar compounds have shown significant antimicrobial potential .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 4-(methylthio)benzaldehyde with ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate", "4-(Methylthio)benzaldehyde", "Sodium borohydride", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of Ethyl 7-chloro-4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate and 4-(Methylthio)benzaldehyde in ethanol using hydrochloric acid as a catalyst to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in ethanol to form the amine.", "Step 3: Esterification of the carboxylic acid using ethyl chloroformate and sodium hydroxide in ethanol to form Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS番号 |
1215408-52-8 |
分子式 |
C20H19ClN2O3S |
分子量 |
402.89 |
IUPAC名 |
ethyl 7-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-9-6-13(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChIキー |
WQAMWFPCVJEHLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



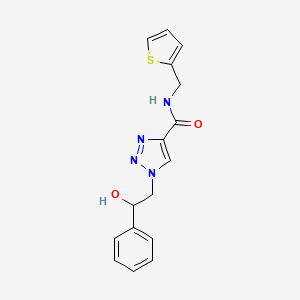
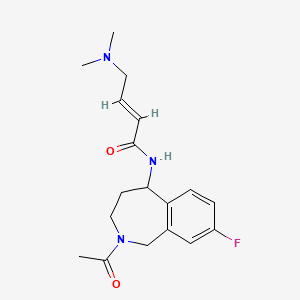
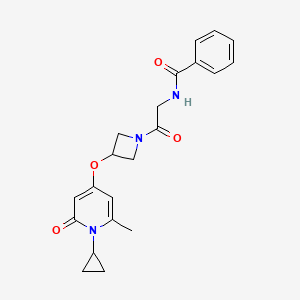
![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)
![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)
![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

